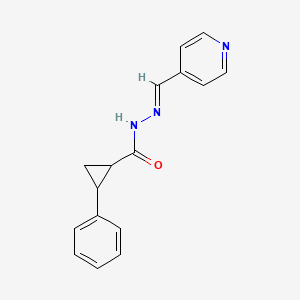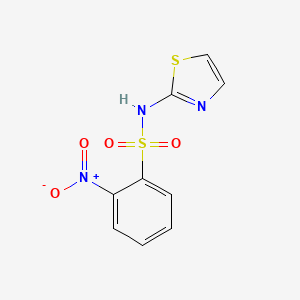
2-phenyl-N'-(4-pyridinylmethylene)cyclopropanecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenyl-N'-(4-pyridinylmethylene)cyclopropanecarbohydrazide, commonly known as PPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a cyclopropane-based compound that has been synthesized using various methods, and its mechanism of action has been investigated in detail. PPC has shown promising results in various biochemical and physiological assays, making it a potential candidate for further research in the field of drug discovery.
作用機序
PPC has been shown to exert its effects through various mechanisms, including the inhibition of inflammatory mediators, the activation of antioxidant pathways, and the induction of apoptosis in cancer cells. PPC has also been shown to modulate various signaling pathways, including the PI3K/AKT and MAPK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
PPC has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the induction of antioxidant enzymes, and the inhibition of cancer cell growth. PPC has also been shown to have neuroprotective effects, including the prevention of oxidative stress-induced neuronal damage and the modulation of neurotransmitter release.
実験室実験の利点と制限
One of the main advantages of PPC is its ability to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurological disorders. PPC also has good solubility in water, which makes it easy to use in various assays. However, the main limitation of PPC is its potential toxicity, which needs to be further investigated before it can be used in clinical trials.
将来の方向性
There are several future directions for the research on PPC. One potential direction is to investigate its potential use as a drug delivery agent for the treatment of neurological disorders. Another direction is to investigate its potential use as an anticancer agent, either alone or in combination with other drugs. Additionally, further research is needed to investigate the potential toxicity of PPC and to optimize its synthesis methods to yield higher purity and better yields.
合成法
PPC can be synthesized using various methods, including the reaction of cyclopropanecarboxylic acid with hydrazine hydrate and 4-pyridinecarboxaldehyde, followed by the addition of phenylmethylene chloride. Another method involves the reaction of cyclopropanecarboxylic acid with hydrazine hydrate and 4-pyridinecarboxaldehyde, followed by the addition of benzaldehyde. These methods have been optimized to yield high purity PPC with good yields.
科学的研究の応用
PPC has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. PPC has also been investigated for its potential use as a drug delivery agent due to its ability to cross the blood-brain barrier. Additionally, PPC has been studied for its potential neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
特性
IUPAC Name |
2-phenyl-N-[(E)-pyridin-4-ylmethylideneamino]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c20-16(19-18-11-12-6-8-17-9-7-12)15-10-14(15)13-4-2-1-3-5-13/h1-9,11,14-15H,10H2,(H,19,20)/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKNNFXWQVSBIM-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NN=CC2=CC=NC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1C(=O)N/N=C/C2=CC=NC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N'-[(E)-pyridin-4-ylmethylidene]cyclopropanecarbohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(benzylamino)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5706423.png)
![2-(1-naphthyl)-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5706426.png)

![1-({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)piperidine](/img/structure/B5706444.png)
![2-[(4-methyl-2-pyridinyl)amino]-2-oxoethyl 2-methyl-4-quinolinecarboxylate](/img/structure/B5706457.png)


![2-ethyl-6,6-dimethyl-4-[(2-methyl-2-propen-1-yl)thio]-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5706471.png)



![3-[2-(4-fluorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5706497.png)

